molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Cat. No.: B128024
CAS No.: 19952-47-7
M. Wt: 184.65 g/mol
InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in various scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Amino-4-chlorobenzothiazole is involved in various biochemical reactions. It undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base

Cellular Effects

It has been found to have genetic toxicity , indicating that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to serve as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorobenzothiazole typically involves the cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring . The reaction conditions often include the use of hydrochloric acid or sulfuric acid as catalysts and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes and acidic catalysts such as hydrochloric acid.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution Reactions: Nucleophiles such as amines or thiols are used under basic or neutral conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-4-methylbenzothiazole
  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-5-nitrothiazole
  • 2-Aminothiophenol
  • 2-Amino-6-bromobenzothiazole

Uniqueness

2-Amino-4-chlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N
Source PubChem
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Molecular Formula

C7H5ClN2S
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID0024470
Record name 4-Chlorobenzothiazol-2-ylamine
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Molecular Weight

184.65 g/mol
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Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Solubility

>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
Record name SID24816156
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Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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CAS No.

19952-47-7
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Record name 2-Amino-4-chlorobenzothiazole
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Record name 2-Benzothiazolamine, 4-chloro-
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Record name 2-Benzothiazolamine, 4-chloro-
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Record name 4-Chlorobenzothiazol-2-ylamine
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Record name 4-chlorobenzothiazol-2-ylamine
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Melting Point

397 to 401 °F (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

The phenylthiourea (6.00 g, 32.16 mmol) was dissolved in CHCl3 (150 mL) and cooled to 0° C. with an ice bath. To this mixture was added a solution of Br2 (1.6 mL, 32.2 mmol) in CHCl3 (100 mL) dropwise over 30 min. After the addition, the mixture was stirred at 0° C. for 1 h, then allowed to warm to rt. the reaction was refluxed for 3 h to 4 h than allowed to cool to room temperature. The organic solvent was removed and the residue was washed with sulfurous acid. The residue was then neutralized with liquid ammonia. The solid was filtered off, washed with watyer and recrystallized from EtOH.
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6 g
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150 mL
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1.6 mL
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100 mL
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Synthesis routes and methods II

Procedure details

210 Parts of sulfuryl chloride were added within about 2 hours at a temperature of 35°-40° C. to a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene and 11 parts of sodium carbonate. The gas development being terminated, 250 parts of water were added, the solvent mixture was distilled off with steam, and the remaining aqueous phase was combined with 500 parts of 30% hydrochloric acid. Filtration from the undissolved matter was carried out at about 90° C., the filtrate was cooled to about 20° C., and the free amine was precipitated from the 2-amino-4-chlorobenzothiazole dissolved as hydrochloride by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 was adjusted. The product was suction-filtered, washed to neutral with water, and dried. 170 Parts of 2-amino-4-chlorobenzothiazole having a melting point of 199°-200° C. (92.4% of th.) were obtained.
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186.5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorobenzothiazole
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Customer
Q & A

Q1: What is the primary application of 2-Amino-4-chlorobenzothiazole discussed in the provided research?

A1: The research primarily focuses on the corrosion inhibition properties of this compound (ACBT). Specifically, one study investigates its effectiveness in protecting X65 steel from corrosion in a sulfuric acid (H2SO4) environment [].

Q2: Has the adsorption behavior of this compound on metal surfaces been characterized?

A3: Yes, the research indicates that the adsorption of this compound on the X65 steel surface follows the Langmuir adsorption isothermal model []. This model suggests that the adsorption occurs on a homogeneous surface with a monolayer of the inhibitor molecules, and each adsorption site has equal energy.

Q3: Beyond its corrosion inhibition properties, what other potential applications of this compound are suggested by the research?

A4: The research highlights that this compound can serve as a precursor for synthesizing other compounds with potential biological activities [, ]. For instance, it can be reacted to create Schiff bases, which are known for their antibacterial properties []. Additionally, it can be utilized in the production of 4-chloro-3-methylbenzothiazol-2-one, a compound reported to be effective against rice blast and stem rot [].

Q4: What theoretical methods were employed to understand the properties and behavior of this compound?

A5: Researchers utilized both quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of this compound []. These computational approaches provide insights into the electronic structure of the molecule and its interactions with the metal surface, contributing to a deeper understanding of its effectiveness as a corrosion inhibitor.

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